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  • Product: Azido-PEG11-amine

Core Science & Biosynthesis

Foundational

What are the properties of Azido-PEG11-amine?

Properties, Reactivity Profiles, and Bioconjugation Protocols Executive Summary Azido-PEG11-amine (CAS: 1800414-71-4) is a high-precision heterobifunctional crosslinker designed for orthogonal bioconjugation. It features...

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Reactivity Profiles, and Bioconjugation Protocols

Executive Summary

Azido-PEG11-amine (CAS: 1800414-71-4) is a high-precision heterobifunctional crosslinker designed for orthogonal bioconjugation. It features a hydrophilic polyethylene glycol (PEG) spacer (


) flanked by two distinct reactive termini: a primary amine (

) for amide coupling and an azide (

) for "click" chemistry.

This molecular architecture is critical in the development of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), where the 11-unit PEG spacer provides an optimal balance between thermodynamic solubility and kinetic flexibility, reducing steric hindrance between conjugated ligands.

Physicochemical Profile

The following data characterizes the research-grade specification of Azido-PEG11-amine.

PropertySpecification
Chemical Name Azido-PEG11-amine
CAS Number 1800414-71-4
Molecular Formula

Molecular Weight 570.67 g/mol
Spacer Length ~40 Å (approximate extended length for PEG11)
Physical State Colorless to light yellow oil/liquid
Solubility Water, DMSO, DMF, DCM, THF, Acetonitrile
Purity

95% (typically verified by NMR/HPLC)
Storage -20°C under inert atmosphere (Ar/N2); Desiccate

Mechanistic Chemistry & Design Logic

The "Why PEG11?" Causality

In drug development, linker length is not arbitrary. Short linkers (PEG2-4) often lead to steric clash between the two conjugated biomolecules, while ultra-long linkers (PEG24+) can induce entropic penalties that reduce binding affinity (the "floppy linker" effect).

  • Solubility: The PEG11 chain introduces significant hydrophilicity, masking the hydrophobicity of attached payloads (e.g., cytotoxic drugs or E3 ligase ligands), thereby preventing aggregation in aqueous media.

  • Spatial Separation: It provides sufficient distance to allow independent folding or binding of the conjugated moieties without interference.

Orthogonal Reactivity

The power of Azido-PEG11-amine lies in its chemoselectivity. The amine and azide groups react under mutually exclusive conditions, allowing for controlled, sequential conjugation.

  • Amine Terminus (

    
    ):  Acts as a nucleophile at pH 7.0–8.5, reacting with activated esters (NHS, TFP) or carboxylic acids (via EDC/HATU activation).
    
  • Azide Terminus (

    
    ):  Bioorthogonal.[1] It remains inert during standard amide coupling conditions but reacts rapidly with alkynes via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO/BCN.
    

Application Architectures

The following diagram illustrates the logical flow of constructing PROTACs and ADCs using Azido-PEG11-amine as the central scaffold.

G cluster_0 Orthogonal Assembly Workflow Linker Azido-PEG11-amine Intermediate Intermediate Conjugate (Azide-PEG-Ligand) Linker->Intermediate Provides Spacer Target1 NHS-Activated Ligand (e.g., E3 Ligase Binder) Target1->Intermediate Step 1: Amide Coupling (pH 8.0, Nucleophilic Attack) Target2 Alkyne-Functionalized Payload (e.g., Warhead) FinalProd Final PROTAC/ADC Construct Target2->FinalProd Ligation Intermediate->FinalProd Step 2: Click Chemistry (CuAAC or SPAAC)

Figure 1: Sequential assembly logic for bifunctional therapeutics using Azido-PEG11-amine.

Experimental Protocols

Protocol A: Amine-First Conjugation (NHS-Ester Coupling)

Objective: Conjugate Azido-PEG11-amine to an NHS-ester functionalized molecule (e.g., a protein or small molecule ligand). Causality: The reaction relies on the primary amine acting as a nucleophile.[2] The pH must be controlled (8.0–8.5) to ensure the amine is deprotonated (reactive) while minimizing hydrolysis of the NHS ester.

Materials:

  • Azido-PEG11-amine (dissolved in dry DMSO or DMF at 100 mM).

  • Target Molecule-NHS ester.[3][4][5]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3 (Avoid amine-containing buffers like Tris or Glycine).

Step-by-Step Workflow:

  • Preparation: Dissolve the Target-NHS ester in the Reaction Buffer. If the target is hydrophobic, dissolve in minimal DMSO and dilute into buffer (ensure <10% organic solvent final concentration if protein-based).

  • Addition: Add a 1.5 to 2.0 molar excess of Azido-PEG11-amine to the Target-NHS solution.

    • Why Excess? To drive the reaction to completion and prevent multiple NHS esters from crosslinking if the target has multiple sites (though less relevant for mono-functionalized small molecules).

  • Incubation: Incubate at Room Temperature (RT) for 2–4 hours or 4°C overnight with gentle agitation.

  • Validation (Self-Check):

    • LC-MS: Monitor for the disappearance of the NHS-ester mass and appearance of the Product mass (

      
      ).
      
    • TLC: For small molecules, check for a shift in

      
       value. The product should be more polar than the NHS-ester starting material.
      
  • Purification:

    • Small Molecules: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

    • Proteins: Desalting column (e.g., PD-10) or Dialysis against PBS to remove unreacted linker and NHS byproducts.

Protocol B: Azide-Second "Click" Reaction (CuAAC)

Objective: React the Azido-PEG11-conjugate with an Alkyne-functionalized payload. Causality: Copper(I) catalyzes the 1,3-dipolar cycloaddition, forming a stable triazole ring. This reaction is irreversible and works efficiently in aqueous/organic mixtures.

Materials:

  • Azido-PEG11-Conjugate (from Protocol A).

  • Alkyne-Partner (terminal alkyne).[1]

  • Catalyst System:

    
     (Copper source) + Sodium Ascorbate (Reducing agent).
    
  • Ligand (Optional but Recommended): THPTA or TBTA (Stabilizes Cu(I) and prevents oxidation/degradation).

Step-by-Step Workflow:

  • Solvent Setup: Prepare a solvent mixture of DMSO/Water or t-Butanol/Water (1:1 or 2:1 ratio) to ensure solubility of both components.

  • Assembly: Mix the Azido-conjugate and Alkyne-partner (1:1 molar ratio, or slight excess of alkyne) in the solvent.

  • Catalyst Activation:

    • Premix

      
       (1 eq) and THPTA ligand (2 eq) in water.
      
    • Add Sodium Ascorbate (5 eq) to the Cu-Ligand mix (Solution turns colorless/yellowish indicating Cu(II)

      
       Cu(I) reduction).
      
  • Initiation: Add the active Catalyst mix to the reaction vessel. Flush with Nitrogen/Argon.

  • Incubation: Stir at RT for 1–12 hours.

  • Validation (Self-Check):

    • LC-MS: Look for the specific mass of the triazole adduct.

    • Appearance: If reactants precipitate, add more DMSO. The reaction requires a homogeneous phase.

  • Purification: Remove Copper using EDTA chelation or silica gel chromatography (for small molecules).

Storage & Handling Integrity

To maintain the functional integrity of the azide and amine groups:

  • Temperature: Store at -20°C .

  • Atmosphere: The amine is sensitive to

    
     (forming carbamates) and oxidation. Store under Argon or Nitrogen .
    
  • Moisture: Hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the ester partners in subsequent reactions.

  • Light: Protect from direct light (Azides are generally stable but best practice dictates dark storage).

References

  • National Institutes of Health (NIH). Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation. PMC Article. Retrieved from [Link]

  • AxisPharm. ADC Conjugation Technologies: Azide-Alkyne Click Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of Azido-PEG11-amine

Executive Summary Azido-PEG11-amine (CAS: 1800414-71-4) is a heterobifunctional crosslinker critical for PROTAC linker synthesis, antibody-drug conjugates (ADCs), and surface modification. Its structure comprises a hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azido-PEG11-amine (CAS: 1800414-71-4) is a heterobifunctional crosslinker critical for PROTAC linker synthesis, antibody-drug conjugates (ADCs), and surface modification. Its structure comprises a hydrophilic polyethylene glycol (PEG) spacer (


) flanked by a reactive azide (

) and a primary amine (

).

This guide addresses the most common failure mode in bioconjugation: improper solubilization leading to stoichiometric errors. While the molecule is amphiphilic, its solubility is strictly governed by solvent polarity and pH. This document defines the solubility landscape, provides self-validating handling protocols, and details solvent selection strategies for downstream applications.

Physicochemical Profile

Understanding the molecule's physical state is the first step in accurate handling. At this molecular weight (~570 Da), the PEG chain prevents crystallization, resulting in a viscous liquid or waxy solid at room temperature.

PropertySpecification
Chemical Name Azido-PEG11-amine
CAS Number 1800414-71-4
Molecular Weight ~570.68 g/mol
Formula

Physical State Colorless to light yellow viscous oil or semi-solid
Hygroscopicity High (Absorbs atmospheric moisture rapidly)
Reactive Groups Azide (Click Chemistry), Amine (NHS/Carboxyl reactive)

Solubility Landscape

The solubility of Azido-PEG11-amine is dictated by the "Like Dissolves Like" principle. The PEG backbone renders it highly soluble in water and polar organic solvents, while the lack of significant hydrophobic domains makes it insoluble in aliphatic hydrocarbons.

Solubility Matrix

Concentration Benchmark: Data below assumes a target stock concentration of 10–50 mg/mL , standard for bioconjugation workflows.

Solvent ClassSolventSolubility RatingApplication Context
Aqueous Water (ddH2O)Excellent Bioconjugation, Surface passivation.
PBS (pH 7.4)Excellent Physiological reactions.
Polar Aprotic DMSOExcellent Preferred Stock Solvent. High boiling point, cryoprotectant.
DMFExcellent Peptide synthesis, NHS-ester coupling.
Acetonitrile (ACN)Good HPLC prep, organic synthesis.
Polar Protic Methanol / EthanolGood General synthesis (avoid for NHS reactions due to esterolysis).
Chlorinated DCM / ChloroformExcellent Organic synthesis, linker modification.
Non-Polar Hexane / HeptaneInsoluble Precipitation/Purification (used to wash away impurities).
Diethyl EtherPoor Used for precipitation.[1]

Critical Insight: While soluble in water, long-term storage in aqueous solution is not recommended due to the potential for hydrolysis of the azide functionality over extended periods or bacterial growth. DMSO or DMF are the gold standards for stock solutions.

Protocol: Stock Solution Preparation

This protocol includes self-validating steps to ensure the reagent is truly dissolved and active.

The "Dry-Weigh-Dissolve" Workflow

Prerequisites:

  • Anhydrous DMSO or DMF (stored over molecular sieves).

  • Argon or Nitrogen gas line.[2][3]

  • Vortex mixer.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical): Remove the Azido-PEG11-amine vial from -20°C storage. Allow it to sit at room temperature for 20 minutes before opening.

    • Why? Opening a cold vial causes condensation of atmospheric moisture, which hydrolyzes downstream NHS esters and degrades the reagent.

  • Weighing: Rapidly weigh the required amount. If the product is a viscous oil, use a positive displacement pipette or wash the pipette tip with the solvent to ensure full transfer.

  • Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 10–50 mg/mL.

  • Dissolution: Vortex for 30 seconds.

    • Validation: Hold the vial up to a light source. The solution must be optically clear with no "schlieren" lines (swirls indicating density differences) or particulates.

  • Inert Gas Purge: Gently blow Argon/Nitrogen into the headspace for 15 seconds to displace oxygen/moisture.

  • Storage: Cap tightly. Wrap in Parafilm. Store at -20°C.

Visualization: Solubilization Workflow

G Start Start: Reagent at -20°C Equilibrate Equilibrate to RT (20 mins) (Prevents Condensation) Start->Equilibrate Weigh Weigh / Dispense (Viscous Liquid Handling) Equilibrate->Weigh AddSolvent Add Anhydrous DMSO/DMF (Target: 10-50 mg/mL) Weigh->AddSolvent Vortex Vortex & Sonicate AddSolvent->Vortex Validation Visual Check: Optically Clear? Vortex->Validation Purge Purge Headspace (Ar/N2) Validation->Purge Yes Fail Sonicate / Warm (37°C) Validation->Fail No (Cloudy) Store Store at -20°C (Desiccated) Purge->Store Fail->Vortex

Figure 1: Standard Operating Procedure for solubilizing hygroscopic PEG reagents.

Application-Specific Solvent Selection

The choice of solvent is not just about solubility; it is about chemical compatibility with the reaction type.

Reaction Decision Logic
  • Amine Coupling (NHS Ester Reaction):

    • Avoid: Alcohols (Methanol/Ethanol). Primary alcohols compete with the amine for the NHS ester, forming "dead" esters.

    • Preferred: DMSO, DMF, or aqueous buffers (pH 7–8) free of primary amines (no Tris).

  • Click Chemistry (CuAAC):

    • Preferred: Water/t-Butanol mixtures or DMSO/Water. Copper catalysts often require specific ligand solubility.

  • Click Chemistry (SPAAC - Copper Free):

    • Preferred: Aqueous buffers or DMSO/PBS mixtures.

Visualization: Solvent Decision Tree

DecisionTree Root Select Application App1 Amine Coupling (Reacting -NH2) Root->App1 App2 Click Chemistry (Reacting -N3) Root->App2 Sub1 Target: NHS Ester App1->Sub1 Sub2 Target: Carboxyl (EDC) App1->Sub2 Sub3 CuAAC (Copper Catalyzed) App2->Sub3 Sub4 SPAAC (Strain Promoted) App2->Sub4 Solv1 DMSO, DMF, or Phosphate Buffer pH 7.5 (NO ALCOHOLS) Sub1->Solv1 Solv2 MES Buffer pH 6.0 Sub2->Solv2 Solv3 DMSO/Water or t-Butanol/Water Sub3->Solv3 Solv4 PBS or DMSO/PBS Sub4->Solv4

Figure 2: Solvent selection logic based on downstream chemical reactivity.

Troubleshooting & FAQ

Q: My stock solution in DMSO froze in the fridge (4°C). Is it ruined? A: No. DMSO freezes at 19°C. This is normal. Thaw it completely at room temperature before opening. Do not heat aggressively.

Q: Can I sonicate the Azido-PEG11-amine? A: Yes. Mild sonication (bath sonicator) is acceptable to aid dissolution. Avoid high-power probe sonication which can generate excessive heat and potentially degrade the azide.

Q: I see a precipitate when adding the DMSO stock to my aqueous protein solution. A: This is likely the "Oiling Out" effect if the concentration is too high or mixing is poor.

  • Fix: Add the organic stock slowly to the stirring aqueous phase. Ensure the final organic solvent concentration does not exceed the protein's tolerance (usually <10%).

References

Sources

Foundational

An In-Depth Technical Guide to the Heterobifunctional Crosslinker: Azido-PEG11-amine

Abstract In the landscape of modern bioconjugation, precision, efficiency, and biocompatibility are paramount. Heterobifunctional crosslinkers serve as the molecular architects that bridge distinct chemical entities, ena...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern bioconjugation, precision, efficiency, and biocompatibility are paramount. Heterobifunctional crosslinkers serve as the molecular architects that bridge distinct chemical entities, enabling the creation of complex conjugates for advanced therapeutics, diagnostics, and materials science. This guide provides a comprehensive technical overview of Azido-PEG11-amine, a versatile crosslinker that uniquely combines the robust reactivity of a primary amine with the bioorthogonal precision of an azide group, all separated by a hydrophilic polyethylene glycol (PEG) spacer. We will delve into the core chemical principles, mechanisms of action, detailed experimental protocols, and critical considerations for leveraging this powerful tool in research and development.

Introduction: The Molecular Blueprint of Azido-PEG11-amine

Azido-PEG11-amine is a tripartite molecule engineered for controlled, sequential bioconjugation. Its structure allows researchers to first engage one biomolecule or surface via its amine terminus and then, in a separate, non-interfering step, attach a second molecule through its azide terminus. This two-step capability is the hallmark of heterobifunctional crosslinkers, minimizing the risk of undesirable self-conjugation and polymerization that can plague one-step reactions with homobifunctional linkers[1][2].

The three key components of Azido-PEG11-amine are:

  • Primary Amine (-NH₂): This functional group is a potent nucleophile, readily reacting with electrophilic targets such as activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, and aldehydes to form stable covalent bonds[3][4]. It serves as the initial anchor point for the crosslinker.

  • Azide (-N₃): The azide group is the bioorthogonal workhorse of the molecule. It is exceptionally stable under most biological conditions but exhibits exquisite reactivity with alkyne-containing molecules via 1,3-dipolar cycloaddition, a cornerstone of "click chemistry"[5][6][7]. This reaction's high specificity and efficiency ensure that the second conjugation step proceeds cleanly with minimal side products.

  • Polyethylene Glycol (PEG) Spacer (-(CH₂CH₂O)₁₁-): The 11-unit PEG chain is not merely a spacer. Its hydrophilic nature significantly enhances the aqueous solubility of the crosslinker and the resulting conjugate[5][8][9]. This property is critical for preventing aggregation and maintaining the biological activity of proteins and other macromolecules. Furthermore, PEGylation is well-known to reduce the immunogenicity and prolong the circulation half-life of therapeutic molecules[9].

This unique combination of functionalities makes Azido-PEG11-amine an invaluable reagent for applications ranging from the synthesis of antibody-drug conjugates (ADCs) to the immobilization of proteins on biosensor surfaces[6][10].

Physicochemical Properties

A clear understanding of the crosslinker's physical and chemical properties is essential for experimental design, including calculating molar quantities and selecting appropriate solvents.

PropertyValueSource(s)
Chemical Formula C₂₄H₅₀N₄O₁₁[5][11]
Molecular Weight 570.68 g/mol [5][11][12]
CAS Number 1800414-71-4[5][6][11][12]
Appearance Colorless to light yellow oil[12]
Purity Typically >95%[5][11]
Solubility Soluble in water and common organic solvents (DMSO, DMF, DCM, Acetonitrile)[8][12]
Storage Recommended at -20°C[5]

Mechanisms of Action & Reaction Chemistry

The utility of Azido-PEG11-amine stems from the distinct and controllable reactivity of its two terminal groups.

The Amine Terminus: Forming the First Covalent Link

The primary amine is typically the first point of attachment in a sequential conjugation strategy. Its most common reaction partner is an N-hydroxysuccinimide (NHS) ester, which reacts with the non-protonated amine to form a highly stable amide bond[3][13].

Causality Behind the Choice:

  • Reaction pH is Critical: The reaction must be performed at a pH between 7.2 and 9.0[14]. Below this range, the amine group (-NH₂) is protonated to its ammonium form (-NH₃⁺), rendering it non-nucleophilic and unreactive. Above this range, the hydrolysis of the NHS ester becomes excessively rapid, reducing conjugation efficiency[14]. A pH of 8.3-8.5 is often optimal[15].

  • Buffer Selection: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester[16]. Phosphate-buffered saline (PBS) or borate buffers are excellent choices.

  • Stability: The resulting amide bond is exceptionally stable under physiological conditions, ensuring the integrity of the conjugate throughout its application[3].

Amine_Reaction

Caption: Amine reaction with an EDC/NHS-activated carboxyl group.

The Azide Terminus: The "Click" Reaction

Once the Azido-PEG11-amine is attached to the first molecule, the terminal azide is ready for the highly specific click reaction. This typically involves a cycloaddition with an alkyne-modified second molecule. Two primary methods are employed:

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. It uses a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted triazole[17][18][19].

  • Mechanism: The Cu(I) catalyst coordinates with the alkyne, lowering the activation energy for the cycloaddition. The reaction is extremely efficient and high-yielding[17][19].

  • Catalyst Source: Cu(I) is often generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. A stabilizing ligand, such as TBTA or the water-soluble THPTA, is crucial to prevent catalyst oxidation and improve efficiency[20].

  • Advantages: Very high reaction rates and yields. The reagents are readily available.

  • Limitations: The copper catalyst can be cytotoxic, limiting its use in live-cell applications unless used at very low concentrations with appropriate ligands[20][21].

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper, SPAAC was developed. This catalyst-free reaction uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a simple terminal alkyne[21][].

  • Mechanism: The high ring strain of the cyclooctyne provides the energy needed to drive the cycloaddition forward without a catalyst[21][][23].

  • Advantages: Truly bioorthogonal and ideal for live-cell imaging and in vivo studies as it requires no cytotoxic catalyst[21][][24].

  • Limitations: The kinetics of SPAAC are generally slower than CuAAC, and the required cyclooctyne reagents can be more complex and expensive[24].

Azide_Reaction

Caption: Azide reaction pathways: CuAAC (top) and SPAAC (bottom).

Step-by-Step Experimental Protocol: Two-Step Protein-Fluorophore Conjugation

This protocol details the labeling of a protein (Protein-A) containing accessible carboxyl groups with an alkyne-functionalized fluorophore using Azido-PEG11-amine as the linker. This is a self-validating system where successful conjugation can be confirmed by fluorescence.

Workflow Overview

Workflow

Caption: Overall workflow for protein-fluorophore conjugation.

Part A: Functionalization of Protein-A with the Azide Linker

Objective: To activate the carboxyl groups on Protein-A and react them with the amine group of Azido-PEG11-amine.

Materials:

  • Protein-A (e.g., BSA) in 0.1 M MES buffer, 0.5 M NaCl, pH 6.0.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Azido-PEG11-amine, dissolved in anhydrous DMSO to make a 100 mM stock.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Zeba™ Spin Desalting Columns (or similar) for purification.

Methodology:

  • Protein Preparation: Prepare a solution of Protein-A at 2-5 mg/mL in MES buffer.

  • Activation:

    • Add Sulfo-NHS to the protein solution to a final concentration of 5 mM.

    • Add EDC to a final concentration of 2 mM[25].

    • Incubate for 15 minutes at room temperature. This activates the carboxyl groups to form reactive Sulfo-NHS esters[25][26].

  • Crosslinker Addition:

    • Immediately add Azido-PEG11-amine to the activated protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point for optimization.

    • Adjust the reaction pH to 7.2-7.5 by adding PBS buffer to facilitate the amine reaction.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching (Optional but Recommended): Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted Azido-PEG11-amine and reaction byproducts using a desalting column equilibrated with PBS, pH 7.4. The resulting solution contains the azide-functionalized protein (Protein-A-N₃).

Part B: Click Chemistry Conjugation to Alkyne-Fluorophore (CuAAC Method)

Objective: To "click" the azide-functionalized protein to an alkyne-fluorophore.

Materials:

  • Azide-functionalized Protein-A-N₃ from Part A.

  • Alkyne-Fluorophore (e.g., Alkyne-TAMRA), dissolved in DMSO.

  • Catalyst Solution A: 100 mM Copper(II) Sulfate (CuSO₄) in water.

  • Catalyst Solution B: 500 mM Sodium Ascorbate in water (prepare fresh).

  • Ligand Solution: 100 mM THPTA in water.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Protein-A-N₃ solution.

    • Alkyne-Fluorophore (use a 5- to 10-fold molar excess over the protein).

    • Ligand Solution (to a final concentration of ~1 mM).

    • Catalyst Solution A (to a final concentration of ~1 mM).

  • Initiation: Add Catalyst Solution B (to a final concentration of ~5 mM) to initiate the reaction[20]. Gently mix.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Final Purification: Purify the final conjugate to remove the catalyst, excess fluorophore, and other reagents. Size-Exclusion Chromatography (SEC) or extensive dialysis against PBS are effective methods[27][28].

  • Characterization: Confirm conjugation and determine the degree of labeling (DOL) using UV-Vis spectrophotometry, measuring absorbance at 280 nm (for protein) and the λ_max of the fluorophore[16].

Applications and Field-Proven Insights

  • Antibody-Drug Conjugates (ADCs): Azido-PEG11-amine is an excellent linker for creating ADCs[6]. An antibody can be functionalized with the linker, followed by the attachment of a potent alkyne-modified cytotoxic drug via click chemistry. The PEG spacer helps maintain the antibody's solubility and pharmacokinetic profile[29].

  • Surface Immobilization: For creating biosensors or functionalized materials, a surface (e.g., a glass slide or gold nanoparticle) can be modified to bear alkyne groups. Peptides or proteins can be separately conjugated to Azido-PEG11-amine, and then cleanly immobilized onto the surface via a click reaction[30][31][32]. This provides excellent control over the orientation and density of the immobilized biomolecules.

  • PROTACs Synthesis: The linker is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target[6].

Conclusion

Azido-PEG11-amine stands out as a superior molecular tool for advanced bioconjugation. Its heterobifunctional nature enables controlled, sequential reactions, while the integration of a hydrophilic PEG spacer enhances the properties of the final conjugate. The dual reactivity, leveraging robust amine chemistry and high-fidelity click chemistry, provides researchers with a reliable and versatile method to construct complex, well-defined biomolecular architectures for a myriad of applications in medicine and biotechnology.

References

  • CD Bioparticles. Azido-PEG11-Amine. Available from: [Link]

  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]

  • Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. Available from: [Link]

  • Thermo Fisher Scientific via YouTube. Strategies for successful crosslinking and bioconjugation applications. Available from: [Link]

  • Chinese Chemical Society. Combination of Click Chemistry and Enzymatic Ligation for Stable and Efficient Protein Immobilization for Single-Molecule Force Spectroscopy. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Nam, K., Kimura, T., & Kishida, A. (2008). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. Macromolecular bioscience, 8(1), 32–37. Available from: [Link]

  • ResearchGate. Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). Available from: [Link]

  • ResearchGate. High Density Orthogonal Surface Immobilization via Photoactivated Copper-Free Click Chemistry. Available from: [Link]

  • ACS Publications. Cu-Catalyzed Azide−Alkyne Cycloaddition. Available from: [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]

  • CellMosaic. Bioconjugate Analysis & Purification. Available from: [Link]

  • NIH National Center for Biotechnology Information. Using “click” chemistry to prepare SAM substrates to study stem cell adhesion. Available from: [Link]

  • Oreate AI Blog. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Available from: [Link]

  • University of Akron IdeaExchange. Click Chemistry Protein Immobilization. Available from: [Link]

  • PubMed. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Available from: [Link]

  • NIH National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available from: [Link]

  • Contract Pharma. Integrating Antibody Purification and Conjugation. Available from: [Link]

  • Royal Society of Chemistry. A click chemistry approach to site-specific immobilization of a small laccase enables efficient direct electron transfer in a biocathode. Available from: [Link]

  • AxisPharm. Azide PEG, Azide linker for Click Chemistry Reactions. Available from: [Link]

  • G-Biosciences. Heterobifunctional Cross-Linkers. Available from: [Link]

  • MDPI. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Available from: [Link]

  • PubMed. Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. Available from: [Link]

  • NIH National Center for Biotechnology Information. Click Chemistry Conjugations. Available from: [Link]

Sources

Exploratory

Technical Guide: Reactivity &amp; Optimization of Azido-PEG11-Amine in Bioconjugation

Executive Summary: The Strategic Value of PEG11 Azido-PEG11-amine (N -PEG -NH ) represents a precise tool in the bioconjugation arsenal. Unlike polydisperse PEG reagents (e.g., PEG 2kDa) which introduce heterogeneity, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of PEG11

Azido-PEG11-amine (N


-PEG

-NH

) represents a precise tool in the bioconjugation arsenal. Unlike polydisperse PEG reagents (e.g., PEG 2kDa) which introduce heterogeneity, the discrete PEG11 spacer provides a defined molecular weight (~570.7 Da) and a fixed spacer length of approximately 40–45 Å. This "Goldilocks" length is critical: it is long enough to suppress steric hindrance and impart water solubility to hydrophobic payloads (such as PROTACs or fluorophores), yet short enough to avoid the entropic penalties associated with long-chain polymer coiling.

This guide details the reactivity of the azide moiety within this heterobifunctional linker, focusing on its interaction with alkynes via Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) cycloadditions.[1][2][3]

Mechanistic Deep Dive: Azide-Alkyne Cycloaddition

The azide group on Azido-PEG11-amine is chemically inert to most biological functional groups (amines, thiols, carboxyls), granting it bioorthogonality. Its reactivity is unlocked only in the presence of an alkyne.

Thermodynamics and Kinetics

The reaction between an azide and an alkyne to form a 1,2,3-triazole is thermodynamically favorable (


 to 

kcal/mol) but kinetically inhibited at room temperature due to a high activation energy barrier.
  • CuAAC (Copper-Catalyzed): The addition of Cu(I) lowers the activation energy, accelerating the rate constant (

    
    ) to 
    
    
    
    M
    
    
    s
    
    
    . It forms the 1,4-regioisomer exclusively.
  • SPAAC (Strain-Promoted): Uses cyclooctynes (e.g., DBCO, BCN).[1][3][4] The ring strain (~18 kcal/mol) raises the ground state energy, lowering the activation barrier without a catalyst. Rates are slower (

    
     M
    
    
    
    s
    
    
    ) but sufficient for live-cell applications.
Comparative Reactivity Matrix
FeatureCuAAC (Click)SPAAC (Copper-Free)
Catalyst Cu(I) (via CuSO

+ Ascorbate)
None (Ring Strain)
Reagent Partner Terminal AlkyneCyclooctyne (DBCO, BCN)
Rate Constant (

)

M

s


M

s

Regioselectivity 1,4-triazole (Specific)Mixture of regioisomers
Biocompatibility Low (Cu toxicity, ROS generation)High (Live cell compatible)
Steric Sensitivity Low (Small terminal alkyne)High (Bulky cyclooctyne)

Visualization: Reaction Pathways[5]

The following diagram illustrates the dual pathways for reacting Azido-PEG11-amine.

ReactionPathways cluster_CuAAC CuAAC Pathway (High Speed) cluster_SPAAC SPAAC Pathway (Biocompatible) AzidePEG Azido-PEG11-Amine (N3-PEG11-NH2) TermAlkyne Terminal Alkyne (R-C≡CH) AzidePEG->TermAlkyne + CycloAlkyne Cyclooctyne (DBCO/BCN) AzidePEG->CycloAlkyne + Triazole14 1,4-Triazole Product TermAlkyne->Triazole14 Fast (k ~ 10^7) CuCatalyst Cu(I) Catalyst (THPTA/CuSO4) CuCatalyst->Triazole14 Catalyzes TriazoleMix Regioisomeric Triazole CycloAlkyne->TriazoleMix Slow (k ~ 1)

Caption: Mechanistic bifurcation of Azide reactivity: CuAAC yields specific 1,4-triazoles rapidly, while SPAAC offers catalyst-free biocompatibility.

Experimental Protocols

Pre-Conjugation Considerations
  • Solubility: Azido-PEG11-amine is an oil or low-melting solid. It is highly soluble in water, DMSO, DMF, and MeOH.

    • Best Practice: Prepare a 100 mM stock solution in dry DMSO or anhydrous DMF. Store at -20°C. This prevents hydrolysis of the amine if moisture enters, although the azide is stable.

  • Stoichiometry: For heterobifunctional linkers, always use a defined excess (e.g., 20-50 equivalents) if conjugating to a macromolecule to prevent cross-linking, or 1:1 if reacting with a small molecule under controlled conditions.

Protocol A: Copper-Catalyzed (CuAAC) Conjugation

Use Case: Conjugating Azido-PEG11-amine to a small molecule terminal alkyne or a robust protein where Cu toxicity is not a concern.

Reagents:

  • Azido-PEG11-amine (10 mM in water or DMSO).

  • Alkyne-labeled partner (10 mM).

  • CuSO

    
      (50 mM in water).
    
  • THPTA Ligand (100 mM in water). Note: THPTA is superior to TBTA for aqueous solubility and protecting proteins from oxidation.

  • Sodium Ascorbate (100 mM, freshly prepared).

Workflow:

  • Mix Reactants: In a 1.5 mL tube, combine the Azido-PEG11-amine and the Alkyne partner in the desired molar ratio (usually 1:1 to 1:1.2).

  • Prepare Catalyst Complex: Premix CuSO

    
     and THPTA in a 1:5 molar ratio (e.g., 2 µL CuSO
    
    
    
    + 10 µL THPTA). Crucial: This pre-complexing step prevents Cu(I) precipitation and reduces ROS generation.
  • Activate: Add the Cu-THPTA complex to the reaction mixture. Final Cu concentration should be 0.1–1 mM.

  • Initiate: Add Sodium Ascorbate (final conc. 5 mM). The solution may turn slightly yellow.

  • Incubate: React for 30–60 minutes at Room Temperature (RT) in the dark.

  • Quench/Purify: Remove copper using EDTA (10 mM) or a desalting column (PD-10) if the product is a macromolecule.

Protocol B: Strain-Promoted (SPAAC) Conjugation

Use Case: Live cell labeling or conjugation to sensitive proteins/antibodies.

Reagents:

  • Azido-PEG11-amine.[4][5][6][7]

  • DBCO- or BCN-labeled partner.[4]

Workflow:

  • Buffer Selection: Use PBS (pH 7.[8]4) or HEPES. Avoid azide-containing preservatives (NaN

    
    ).
    
  • Mix: Add Azido-PEG11-amine to the DBCO-containing sample.

    • Ratio: If labeling an antibody (Ab-DBCO), use 20–50 molar excess of Azido-PEG11-amine to drive the reaction to completion.

  • Incubate: 4 hours at RT or Overnight at 4°C.

    • Note: SPAAC is slower.[1] Agitation is recommended.

  • Validation: Monitor the disappearance of the DBCO absorbance peak at 309 nm (if concentration allows) to verify reaction progress.

Strategic Workflow: Dual-Labeling Strategy

When using Azido-PEG11-amine as a crosslinker (e.g., linking a drug to an antibody), the order of operations is critical to prevent polymerization or side reactions.

DualLabeling Start Azido-PEG11-Amine Step1 Step 1: Amine Reaction (pH 7.5 - 8.5) Start->Step1 Intermediate Intermediate: Azido-PEG11-Amide-Partner A Step1->Intermediate Forms Amide Bond NHS_Ester Partner A-NHS Ester (e.g., Drug-NHS) NHS_Ester->Step1 Step2 Step 2: Azide Reaction (Click Chemistry) Intermediate->Step2 Final Final Conjugate: Partner A-PEG11-Partner B Step2->Final Forms Triazole Alkyne Partner B-Alkyne (e.g., Antibody-DBCO) Alkyne->Step2

Caption: Recommended workflow: React the Amine first (pH sensitive) to create a stable Azide-intermediate, then perform the Click reaction.

Why Amine First? The amine group is pH-sensitive and can be protonated (non-reactive) or compete with hydrolysis of NHS esters. The azide group is extremely stable.[3] Therefore, synthesize the "Azide-functionalized Payload" first, purify it, and then click it onto the final target.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (CuAAC) Oxygen inhibition or Cu oxidation.Degas buffers. Increase Ascorbate. Use THPTA ligand to stabilize Cu(I).[9]
Precipitation Hydrophobicity of the payload.Add 10-20% DMSO to the buffer. The PEG11 chain aids solubility, but the payload may dominate.
Slow Kinetics (SPAAC) Steric hindrance at the reaction site.Switch from DBCO (bulky) to BCN (less bulky) or increase the PEG spacer length if the pocket is deep.
Amine Non-Reactivity Incorrect pH.Ensure pH is 8.0–8.5 for NHS ester reactions. If pH < 7.0, the amine is protonated (

) and unreactive.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. Link

  • BroadPharm. (n.d.). Azido-PEG11-amine Technical Data Sheet. BroadPharm.[10] Link

Sources

Foundational

An In-depth Technical Guide to the Amine Group Reactivity of Azido-PEG11-amine with NHS Esters

Introduction: The Strategic Importance of PEGylation in Modern Drug Development In the landscape of advanced therapeutics, particularly in the development of biologics and antibody-drug conjugates (ADCs), the ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of PEGylation in Modern Drug Development

In the landscape of advanced therapeutics, particularly in the development of biologics and antibody-drug conjugates (ADCs), the ability to precisely modify and enhance the properties of molecules is paramount. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, stands out as a cornerstone technology.[1][2][3] This process is renowned for its ability to improve the pharmacokinetic and pharmacodynamic profile of therapeutic agents by increasing their hydrodynamic size.[1][2] This modification can prolong circulatory half-life by reducing renal clearance, shield the molecule from the host's immune system to decrease immunogenicity and antigenicity, and enhance the solubility of hydrophobic drugs.[1][2][4]

At the heart of many PEGylation strategies lies the use of heterobifunctional linkers, which possess two different reactive groups. Azido-PEG11-amine is a prime example of such a linker, offering a discrete length of eleven ethylene glycol units for precise spatial control.[5] It features a terminal primary amine (-NH₂) and an azide (-N₃) group.[6] The azide group is reserved for "click chemistry," a highly efficient and specific reaction, while the primary amine serves as a versatile handle for conjugation to a wide array of molecules.

This guide focuses on the reactivity of the primary amine of Azido-PEG11-amine with one of the most common and effective classes of amine-reactive reagents: N-Hydroxysuccinimide (NHS) esters. Understanding the nuances of this reaction is critical for researchers aiming to achieve high-yield, specific, and reproducible bioconjugation.

The Core Reaction: A Mechanistic Deep Dive into Amide Bond Formation

The reaction between the primary amine of Azido-PEG11-amine and an NHS ester is a classic example of nucleophilic acyl substitution.[7] This process is highly selective for primary aliphatic amines, such as the one present on the PEG linker, leading to the formation of a remarkably stable amide bond.[8][9]

The mechanism unfolds as follows:

  • Nucleophilic Attack: The unprotonated primary amine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient and unstable tetrahedral intermediate.[8]

  • Collapse and Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (NHS) as a leaving group.[8]

  • Stable Amide Bond Formation: The final product is a stable amide linkage connecting the PEG chain to the molecule of interest, with the release of NHS.[8]

Caption: Mechanism of NHS ester reaction with a primary amine.

Pillar 1: Causality Behind Experimental Choices - Mastering the Reaction Environment

The success of the conjugation is not merely a matter of mixing reagents; it is a carefully controlled process where each parameter is chosen to favor the desired aminolysis reaction over competing side reactions, primarily hydrolysis.

The Decisive Role of pH

The pH of the reaction buffer is the single most critical factor influencing both the reactivity of the amine and the stability of the NHS ester.[7][10]

  • Low pH (below 7.0): The primary amine group exists predominantly in its protonated, ammonium form (-NH₃⁺). This form is not nucleophilic and will not react with the NHS ester, effectively halting the conjugation.[7]

  • Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of the amine is in its unprotonated, nucleophilic state (-NH₂) to allow for an efficient reaction. This range represents a compromise, balancing amine reactivity with the stability of the NHS ester.[9][10][11] The optimal pH is often cited as 8.3-8.5.[10][12]

  • High pH (above 9.0): While a higher pH increases the concentration of the reactive amine, it dramatically accelerates the hydrolysis of the NHS ester, where water molecules attack and cleave the ester.[10][11] This competing reaction consumes the NHS ester, leading to a significant reduction in conjugation yield.[12]

The Competing Reaction: Hydrolysis of the NHS Ester

NHS esters are susceptible to hydrolysis, a reaction that competes directly with the desired aminolysis.[7][11][13] The rate of hydrolysis is highly dependent on pH and temperature.[9][11] As pH increases, the concentration of hydroxide ions (a strong nucleophile) increases, leading to a faster rate of hydrolysis.[13]

Data Presentation: Stability of NHS Esters

The following table summarizes the hydrolytic half-life of a typical NHS ester under various conditions, illustrating the critical balance between pH and temperature.

pHTemperature (°C)Half-life of NHS EsterSource(s)
7.004-5 hours[7][9][11][13]
8.04~1 hour[7]
8.6410 minutes[7][9][11][13]
9.0Room TemperatureMinutes[7]

This data underscores the importance of performing conjugations promptly after preparing the NHS ester solution and carefully selecting the reaction conditions to maximize the aminolysis-to-hydrolysis ratio.

Strategic Choices for Solvents and Buffers
  • Solvents: While the conjugation is typically performed in an aqueous buffer, many NHS esters have limited water solubility. In such cases, the NHS ester should first be dissolved in a minimal amount of a dry, water-miscible, and amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction mixture.[10][14]

    • Trustworthiness Check: Always use anhydrous, high-purity solvents. Over time, DMF can degrade to form dimethylamine, a primary amine that will react with the NHS ester, consuming the reagent and reducing yield. A "fishy" odor is a tell-tale sign of DMF degradation.

  • Buffers: The choice of buffer is critical to prevent unintended reactions.

    • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are strictly to be avoided.[7][14] These buffers will compete with the Azido-PEG11-amine for the NHS ester, drastically reducing the efficiency of the desired conjugation.

    • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate buffers are all suitable choices for NHS ester reactions.[7][9] A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer is a common starting point.[10][12]

Optimizing Stoichiometry, Temperature, and Time
  • Stoichiometry: It is common practice to use a molar excess of the NHS ester reagent relative to the amine-containing molecule. This helps to drive the reaction to completion, especially when working with dilute solutions of the target molecule. A 10- to 20-fold molar excess is a typical starting point for protein labeling.[14][15]

  • Temperature and Time: Reactions can be performed at room temperature (typically for 30-60 minutes to 4 hours) or at 4°C (for 2 hours to overnight).[9][10][15] Lowering the temperature to 4°C can be advantageous as it slows the rate of hydrolysis more significantly than the rate of aminolysis, which can improve the overall yield, particularly for longer reaction times.[7]

Pillar 2: A Self-Validating System - Experimental Protocol

This protocol provides a robust framework for the conjugation of an NHS ester to an amine-containing molecule like Azido-PEG11-amine or a protein.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Purification cluster_storage 4. Storage Prep_Amine Dissolve Amine-Molecule in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) Add_NHS Add NHS Ester Solution to Amine-Molecule Solution (Molar Excess: 10-20x) Prep_Amine->Add_NHS Prep_NHS Equilibrate NHS Ester to RT. Dissolve Immediately Before Use in Anhydrous DMSO or DMF Prep_NHS->Add_NHS Incubate Incubate Reaction (e.g., 30-60 min at RT or 2h to overnight at 4°C) Add_NHS->Incubate Quench Optional: Quench Reaction with Amine Buffer (e.g., Tris, Glycine) Incubate->Quench Purify Purify Conjugate (Dialysis, Gel Filtration, or Chromatography) Quench->Purify Store Store Purified Conjugate at Recommended Temperature (e.g., -20°C or -80°C) Purify->Store

Caption: General experimental workflow for NHS ester conjugation.

Step-by-Step Methodology
  • Material Preparation:

    • Equilibrate the vial of the NHS ester reagent to room temperature before opening to prevent moisture condensation.[14][15]

    • Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).[14]

  • Reagent Dissolution:

    • Dissolve the amine-containing molecule (e.g., protein, Azido-PEG11-amine) in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).[10][15]

    • Immediately before use , dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[14][15] Do not store NHS esters in solution due to their susceptibility to hydrolysis.[14]

  • Conjugation Reaction:

    • Add the calculated amount of the NHS ester stock solution to the solution of the amine-containing molecule. A 20-fold molar excess is a common starting point for antibodies.[14][15] The volume of organic solvent should ideally not exceed 10% of the total reaction volume.[14][15]

    • Mix the components gently but thoroughly.

    • Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours at 4°C.[15]

  • Reaction Quenching (Optional but Recommended):

    • To stop the reaction, a quenching buffer containing a high concentration of primary amines can be added. A common choice is Tris buffer (e.g., add to a final concentration of 25-50 mM, pH 7.2).[9][14]

  • Purification of the Conjugate:

    • Remove unreacted NHS ester, the NHS byproduct, and any quenching agent by a suitable method. For macromolecules like proteins, gel filtration (desalting columns) or dialysis are the most common and effective methods.[10][14][15]

Pillar 3: Trustworthiness - A Self-Validating Troubleshooting System

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to identifying and resolving issues.

Troubleshooting_Tree Start Low or No Conjugation Yield Q1 Is the NHS Ester Active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the Buffer Amine-Free and at the Correct pH (7.2-8.5)? A1_Yes->Q2 Sol_1 Use a fresh vial of NHS ester. Store properly with desiccant. A1_No->Sol_1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the Molar Excess of NHS Ester Sufficient? A2_Yes->Q3 Sol_2 Use a recommended buffer (PBS, Borate, Bicarbonate). Verify pH before reaction. A2_No->Sol_2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are there competing nucleophiles in the sample (e.g., azide)? A3_Yes->Q4 Sol_3 Increase molar excess of NHS ester, especially for dilute samples. A3_No->Sol_3 Sol_4 Purify the starting material. Check for interfering additives. Q4->Sol_4

Caption: Troubleshooting decision tree for low conjugation yield.

Protocol: Qualitative Test for NHS Ester Activity

If you suspect your NHS ester has been compromised by hydrolysis, you can perform a simple qualitative test. The principle relies on the fact that the N-hydroxysuccinimide byproduct of hydrolysis absorbs light around 260 nm.[9] By intentionally hydrolyzing the ester with a base, you can confirm its potential reactivity by observing an increase in absorbance.

  • Prepare Solutions:

    • Prepare a control solution with your reaction buffer (and organic solvent, if used).

    • Prepare a test solution by dissolving 1-2 mg of the NHS ester in 2 mL of the buffer (pre-dissolving in ~250 µL of DMSO/DMF if necessary).

  • Initial Reading:

    • Zero a spectrophotometer at 260 nm using the control solution.

    • Measure and record the initial absorbance (A_initial) of the test solution.

  • Induce Hydrolysis:

    • To 1 mL of the test solution, add 100 µL of 0.5 M NaOH and vortex briefly.

  • Final Reading:

    • Immediately measure and record the final absorbance (A_final) at 260 nm.

  • Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and capable of being hydrolyzed, suggesting it was also capable of reacting with an amine.

Conclusion

The conjugation of Azido-PEG11-amine via its primary amine to an NHS ester-functionalized molecule is a powerful and widely used strategy in bioconjugation. Success hinges on a thorough understanding of the underlying reaction mechanism and the careful control of key experimental parameters. By prioritizing an optimal pH environment (7.2-8.5), selecting appropriate amine-free buffers, and being mindful of the inherent instability of the NHS ester to hydrolysis, researchers can achieve high-yield, reproducible conjugations. The resulting bifunctional molecule, now bearing a reactive azide handle, is primed for subsequent specific and efficient modification through click chemistry, opening a vast array of possibilities in drug delivery, diagnostics, and fundamental research.

References

  • Liu, Z., et al. (2012). A Feasible Approach to Evaluate the Relative Reactivity of NHS-Ester Activated Group with Primary Amine-Derivatized DNA Analogue and Non-Derivatized Impurity. American Journal of Nuclear Medicine and Molecular Imaging, 2(4), 466-473. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • Mironov, A. V., et al. (2004). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 69(8), 2660-2667. Retrieved from [Link]

  • ResearchGate. (2017). What happens to NHS after hydrolysis of NHS-ester?. Retrieved from [Link]

  • Al-Azzam, K., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(8), 1018. Retrieved from [Link]

  • MDPI. (2023). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Polymers, 15(11), 2548. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Pharmacology & Translational Science, 4(4), 1438-1446. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Retrieved from [Link]

  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

  • Wikipedia. (n.d.). PEGylation. Retrieved from [Link]

  • National Institutes of Health. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC. Retrieved from [Link]

  • Creative Biolabs. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Cell Surface Engineering with Azido-PEG11-Amine

Abstract & Strategic Overview Cell surface engineering—the modification of the cellular exterior to introduce non-native functionalities—is a cornerstone of modern drug delivery, flow cytometry, and tissue engineering. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Cell surface engineering—the modification of the cellular exterior to introduce non-native functionalities—is a cornerstone of modern drug delivery, flow cytometry, and tissue engineering. This guide details the application of Azido-PEG11-amine , a high-precision heterobifunctional linker, to convert native cell surface carboxyl groups into bio-orthogonal azide motifs.

Unlike short alkyl linkers, the PEG11 (polyethylene glycol) spacer provides a critical "standoff" distance (~45 Å), mitigating steric hindrance from the dense glycocalyx while maintaining high aqueous solubility. This protocol utilizes a two-stage strategy:

  • Priming: Covalent attachment of the Azido-PEG11-amine to cell surface carboxyls via EDC/Sulfo-NHS coupling.

  • Functionalization: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-functionalized payloads (fluorophores, drugs, or aptamers).

Mechanism of Action

The utility of Azido-PEG11-amine lies in its ability to bridge "wet" biological chemistry with "dry" synthetic chemistry.

The Chemical Logic
  • Activation: Native cell surface carboxyls (Aspartic/Glutamic acid residues, Sialic acids) are activated by EDC/Sulfo-NHS to form semi-stable amine-reactive NHS esters.[1]

  • Conjugation: The primary amine (-NH2) of the linker attacks the NHS ester, forming a stable amide bond. The cell is now "Azide-Primed."

  • Click Reaction: The azide (-N3) acts as a bio-orthogonal handle, reacting exclusively with Cyclooctyne (e.g., DBCO) derivatives via copper-free click chemistry.[2]

Pathway Visualization

CellSurfaceModification Cell Native Cell Surface (Carboxyl-rich) Activation Activation Step (EDC / Sulfo-NHS) Cell->Activation pH 5.0-6.0 Intermediate Activated NHS-Ester Surface Activation->Intermediate Unstable Intermediate PrimedCell Azide-Primed Cell (Stable Amide Bond) Intermediate->PrimedCell + Linker (pH 7.2) Nucleophilic Attack Linker Azido-PEG11-Amine (Reagent) Linker->PrimedCell Amine Group Final Functionalized Cell (Triazole Linkage) PrimedCell->Final SPAAC Reaction (No Copper) Payload DBCO-Payload (Fluorophore/Drug) Payload->Final Click Chem

Figure 1: Step-wise chemical transformation of the cell surface from native carboxyls to functionalized triazole conjugates.

Strategic Considerations: Why PEG11?

Selecting the correct linker length is not trivial. It dictates the accessibility of the azide group and the solubility of the conjugate.

FeaturePEG4 (Short)PEG11 (Medium/Long) PEG24+ (Very Long)
Length (approx.) ~18 Å~45 Å >80 Å
Solubility ModerateHigh Very High
Steric Hindrance High (Buried in glycocalyx)Low (Optimal accessibility) Low
Entanglement Risk NoneMinimal High ("Floppy" linker effect)
Coupling Efficiency HighHigh Moderate (Slower kinetics)

Expert Insight: We recommend PEG11 for cell surface work because the glycocalyx can be 10–20 nm thick. A PEG4 linker often leaves the azide "buried" among surface sugars, preventing the bulky DBCO group from docking. PEG11 projects the azide just beyond the immediate steric clutter.

Experimental Protocols

Safety Note: Handle EDC and Sulfo-NHS with care; they are moisture-sensitive. Azides are stable but should be kept away from reducing agents until use.

Phase 1: Cell Surface Azidation (Priming)

Objective: Covalently attach Azido-PEG11-amine to cell surface carboxyls.

Materials:

  • Live Cells (1 x 10^6 cells/mL)

  • Reagent: Azido-PEG11-amine (10 mM stock in DMSO)

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)[1]

  • Activation Buffer: MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) – Crucial for EDC efficiency.

  • Coupling Buffer: PBS (pH 7.2–7.5) – Crucial for Amine reactivity.

Protocol:

  • Wash: Harvest cells and wash 2x with cold Activation Buffer (MES, pH 6.0) to remove amine-containing media (which would compete with the reaction).

  • Activate: Resuspend cells (10^7/mL) in Activation Buffer containing 2 mM EDC and 5 mM Sulfo-NHS .

    • Tip: Add EDC last.

    • Incubation: 15 minutes at Room Temperature (RT) with gentle rotation.

  • Quench/Wash: Centrifuge cells (300 x g, 5 min). Remove supernatant (contains unreacted EDC). Resuspend immediately in Coupling Buffer (PBS, pH 7.2).

    • Note: Do not delay. The NHS-ester on the cell surface has a half-life of minutes in PBS.

  • Conjugate: Immediately add Azido-PEG11-amine to a final concentration of 100–200 µM .

    • Incubation: 30–60 minutes at RT or 2 hours on ice (to reduce internalization).

  • Final Wash: Wash cells 3x with PBS + 1% BSA to remove excess linker.

    • Result: Cells are now surface-labeled with Azide groups.

Phase 2: Functionalization via SPAAC (Click Chemistry)

Objective: Attach a payload (e.g., DBCO-FITC) to the azide-primed cells.

Materials:

  • Azide-primed cells (from Phase 1)

  • DBCO-Payload (e.g., DBCO-Fluorophore, 5 mM stock in DMSO)

  • Staining Buffer: PBS + 1% BSA

Protocol:

  • Prepare Reaction: Resuspend azide-primed cells in Staining Buffer.

  • Click Reaction: Add DBCO-Payload (Final concentration: 10–50 µM).

    • Note: Copper is NOT required.[2][3] Do not use Cu(I) catalysts as they are cytotoxic.

  • Incubate: 30 minutes at RT (protected from light).

  • Wash: Wash 3x with PBS + 1% BSA to remove unbound DBCO probe.

  • Analyze: Proceed to Flow Cytometry or Confocal Microscopy.

Validation & Quality Control

Every surface modification experiment requires a negative control to rule out non-specific binding.

Experimental Workflow & Controls

Workflow cluster_controls Control Groups Control1 Neg Control: No EDC/NHS + Linker + DBCO-Dye Analysis Flow Cytometry / Microscopy Control1->Analysis Background Check Control2 Neg Control: Activated Cell + No Linker + DBCO-Dye Control2->Analysis Sticky Dye Check Sample Test Sample: Activated Cell + Azido-PEG11-Amine + DBCO-Dye Sample->Analysis Signal Verification

Figure 2: Validation workflow ensuring signal specificity. Controls 1 and 2 should show minimal fluorescence compared to the Test Sample.

Troubleshooting Table
ObservationPossible CauseCorrective Action
Low Signal Intensity Hydrolysis of NHS-ester before Amine addition.Minimize time between Step 3 (Wash) and Step 4 (Conjugate). Ensure pH is >7.0 for conjugation.
High Background (Control) Non-specific binding of DBCO payload.Lower DBCO concentration; Increase washing steps; Use BSA in wash buffer.
Cell Death / Lysis EDC toxicity or excessive crosslinking.Reduce EDC concentration (try 1 mM); Perform reaction on ice; Reduce incubation time.
No Reaction Buffer incompatibility (Primary amines present).Ensure Activation Buffer (Step 1) contains NO Tris, Glycine, or BSA. Use PBS or MES only.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on EDC/NHS chemistry).

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[2] Journal of the American Chemical Society, 126(46), 15046–15047. (Foundational paper on SPAAC/Copper-free click).

  • BroadPharm. (n.d.). Pegylation Reagents & Protocols. (Specific protocols for PEG-Amine conjugation).

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging.[2] Proceedings of the National Academy of Sciences, 104(43), 16793-16797. (Demonstrates DBCO utility in live cells).

Sources

Application

Application Note: High-Fidelity Bioconjugation using Azido-PEG11-amine via CuAAC

Introduction & Strategic Overview Azido-PEG11-amine (MW ~570.7 Da) is a precision heterobifunctional crosslinker designed for the construction of Antibody-Drug Conjugates (ADCs), PROTACs, and surface-functionalized nanop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Azido-PEG11-amine (MW ~570.7 Da) is a precision heterobifunctional crosslinker designed for the construction of Antibody-Drug Conjugates (ADCs), PROTACs, and surface-functionalized nanoparticles. Its structural utility lies in its dual-reactivity:

  • Primary Amine (

    
    ):  Reactive toward activated carboxylic acids (NHS esters), aldehydes (reductive amination), or epoxides.
    
  • Azide (

    
    ):  A bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
    
  • PEG11 Spacer: A hydrophilic tether (~40 Å length) that enhances water solubility and minimizes steric hindrance between conjugated biomolecules.

The "Amine-First" Strategy

While the linker can be used in any order, the most robust workflow for biological applications is the Amine-First approach. The primary amine is prone to non-specific interactions and side reactions in complex biological lysates. By reacting the amine first (e.g., with an NHS-ester payload), you convert the molecule into a stable, azide-tagged construct. This azide handle is chemically inert until "clicked" via CuAAC, allowing for high-specificity labeling in the final step.

Mechanistic Workflow

The following diagram illustrates the logical flow of converting a raw payload into a conjugated product using Azido-PEG11-amine.

BioconjugationWorkflow cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Click Chemistry Start Payload (NHS-Ester) Intermediate Azide-Tagged Payload Start->Intermediate Amine Coupling (pH 8.0) Linker Azido-PEG11-amine Linker->Intermediate Final Final Conjugate (Triazole) Intermediate->Final CuAAC Reaction (CuSO4 + THPTA) Target Alkyne-Modified Biomolecule Target->Final

Figure 1: The "Amine-First" bioconjugation workflow. The amine terminus is capped early to prevent non-specific binding, leaving the bioorthogonal azide available for the CuAAC reaction.

Pre-Reaction Planning & Reagent Selection

Success in CuAAC depends heavily on the catalyst system. For biological applications (proteins, cells, lysates), standard copper wire or copper powder is insufficient and toxic. You must use a ligand-stabilized Cu(I) system.[1][2]

Catalyst System Selection
ComponentRecommended ReagentFunction
Copper Source

Precursor for the catalytic Cu(I) species.
Ligand THPTA (Water-soluble)Critical: Protects biomolecules from oxidation; prevents Cu(I) disproportionation; maintains reaction speed in water.[1][2] Do not use TBTA for aqueous protein work (poor solubility).
Reductant Sodium AscorbateReduces Cu(II) to the active Cu(I) state in situ.[1] Must be fresh.
Buffer PBS, HEPES, or TrispH 7.0–7.5. Avoid EDTA/EGTA (they strip the copper).

Protocol 1: Amine Functionalization (Pre-Click)

Objective: To attach the Azido-PEG11-amine linker to an NHS-ester containing molecule (e.g., a fluorophore or drug).

  • Preparation: Dissolve the NHS-ester payload in anhydrous DMSO or DMF at 10 mM.

  • Stoichiometry: Dissolve Azido-PEG11-amine in PBS (pH 7.4) or Borate Buffer (pH 8.5). Use a 1.5x to 2.0x molar excess of the amine linker relative to the NHS ester to drive the reaction to completion.

  • Reaction: Mix the solutions. Incubate for 2–4 hours at Room Temperature (RT) or overnight at 4°C.

  • Quenching: Add Tris buffer (100 mM, pH 8.0) or Glycine to quench unreacted NHS esters.

  • Purification: Remove excess linker via desalting column (e.g., PD-10) or dialysis. The product is now an Azide-Functionalized Payload .

Protocol 2: The CuAAC Reaction (Click Chemistry)

Objective: To conjugate the Azide-Functionalized Payload to an Alkyne-bearing target.

Reagent Setup
  • Stock A (Copper): 20 mM

    
     in water.[1][2][3]
    
  • Stock B (Ligand): 50 mM THPTA in water.

  • Stock C (Reductant): 100 mM Sodium Ascorbate in water (Prepare Fresh ).

  • Target: Alkyne-modified protein/molecule (10–50 µM final conc).

  • Azide: Azide-Functionalized Payload (from Protocol 1) (20–100 µM final conc).

Step-by-Step Procedure

CRITICAL: The order of addition prevents protein degradation.

  • Premix Catalyst (The "Master Mix"):

    • In a separate tube, mix Stock A (

      
      )  and Stock B (THPTA) .
      
    • Ratio: 1:5 molar ratio (Cu:Ligand).

    • Example: Mix 10 µL of 20 mM

      
       with 20 µL of 50 mM THPTA. Incubate for 5 minutes. The solution should remain clear blue/teal.
      
    • Why? This pre-complexation ensures no "free" copper hits your protein, which can cause precipitation.

  • Reaction Assembly:

    • To your reaction tube containing the Alkyne-Target and Azide-Payload in PBS:

    • Add the Cu-THPTA Master Mix . (Final conc. of Cu should be ~100–500 µM depending on scale).

    • Note: A typical final ratio is 1 equivalent Alkyne : 2–5 equivalents Azide.

  • Initiation:

    • Add Stock C (Sodium Ascorbate) last.

    • Final concentration should be 2.5 mM to 5 mM.

    • Visual Check: The solution may turn slightly yellow or colorless as Cu(II) reduces to Cu(I).

  • Incubation:

    • Incubate for 30–60 minutes at RT in the dark.

    • Optimization: If reacting with low-abundance targets, flush the headspace with Nitrogen/Argon to prevent oxygen from re-oxidizing the copper.

  • Termination & Cleanup:

    • Add EDTA (final 10 mM) to chelate the copper and stop the reaction.

    • Purify via dialysis or size-exclusion chromatography to remove reagents.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Protein Precipitation Free Copper toxicity or Denaturation.Premix CuSO4 and THPTA before adding to protein. Ensure Ligand:Cu ratio is at least 5:[4]1.
Low Yield Cu(I) oxidation by air.Increase Sodium Ascorbate concentration (up to 10 mM) or perform under inert gas (

).
Blue Reaction turns Brown Copper oxide formation (instability).Your Ascorbate is old/oxidized. Make a fresh stock. Ensure THPTA is present.
No Reaction Chelation interference.Check buffers for EDTA or high concentrations of free thiols (DTT/BME). Remove via dialysis first.
Diagram: The CuAAC Catalyst Cycle

This diagram details the specific chemical handling required to maintain the active catalyst.

CuAAC_Cycle CuSO4 Cu(II) Source (CuSO4) Complex Pre-Complexed Cu(II)-THPTA CuSO4->Complex Mix 1:5 Ratio THPTA Ligand (THPTA) THPTA->Complex ActiveCat ACTIVE CATALYST Cu(I)-THPTA Complex->ActiveCat Reduction Ascorbate Reductant (Na-Ascorbate) Ascorbate->ActiveCat Initiates ActiveCat->Complex Oxidation (Air) Oxidation Oxygen (Inactivates Catalyst) Oxidation->ActiveCat

Figure 2: The Catalyst Generation Cycle. Note that Oxygen constantly fights against the Ascorbate to revert the active Cu(I) back to inactive Cu(II). Sufficient THPTA and fresh Ascorbate are the defenses against this cycle failure.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.[3] Link

  • BroadPharm. (n.d.). Protocol for Azide-Alkyne Click Chemistry. Retrieved from BroadPharm.[1] Link

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation (Protocol). Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie, 50(35), 8051-8056. (Comparison of THPTA vs BTTAA). Link

Sources

Method

Application Note: Modular Fluorescent Labeling of Peptides using Azido-PEG11-Amine Linkers

Introduction: The "Solubility-Steric" Challenge in Peptide Imaging Fluorescent labeling of bioactive peptides is a critical technique for tracking cellular uptake, receptor binding, and intracellular trafficking. However...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Solubility-Steric" Challenge in Peptide Imaging

Fluorescent labeling of bioactive peptides is a critical technique for tracking cellular uptake, receptor binding, and intracellular trafficking. However, direct conjugation of hydrophobic fluorophores (e.g., Cy5, FITC, Rhodamine) to peptides often results in two significant failures:

  • Fluorescence Quenching: The hydrophobic dye aggregates with the peptide backbone, diminishing quantum yield.

  • Altered Pharmacokinetics: The bulky dye sterically hinders the peptide’s receptor-binding domain, creating false-negative biological data.

Azido-PEG11-amine serves as a precision-engineered solution to these challenges. This heterobifunctional linker acts as a "solubility bridge." The polyethylene glycol (PEG) spacer (n=11, ~40–50 Å) provides sufficient distance to decouple the dye from the peptide, while its hydrophilic nature prevents aggregation. The dual functionality—an amine (


) for active ester coupling and an azide  (

) for bio-orthogonal click chemistry—enables a modular, high-yield labeling strategy.

This guide details the protocol for a Two-Step Modular Labeling Strategy , transforming a standard NHS-ester fluorophore into a highly soluble, "clickable" probe that can be universally applied to any alkyne-functionalized peptide.

Strategic Workflow: The Modular "Bridge" Approach

We utilize the Azido-PEG11-amine to convert a generic NHS-fluorophore into a Fluorescent-PEG-Azide probe. This probe is then conjugated to an alkyne-modified peptide via Copper-Free Click Chemistry (SPAAC).[1]

Workflow Diagram

G cluster_0 Phase 1: Probe Synthesis cluster_1 Phase 2: Peptide Conjugation (SPAAC) NHS_Dye NHS-Fluorophore (Hydrophobic) Probe Fluorescent-PEG-Azide (Soluble Probe) NHS_Dye->Probe Amine-NHS Coupling (pH 8.3) Linker Azido-PEG11-Amine (Linker) Linker->Probe Final Labeled Peptide Conjugate (Bioactive) Probe->Final Strain-Promoted Click (No Copper) Peptide DBCO-Peptide (Target) Peptide->Final

Figure 1: The modular workflow converts a hydrophobic dye into a hydrophilic azide probe before final conjugation, preserving peptide bioactivity.

Phase 1: Synthesis of Fluorescent-PEG-Azide Probe

Objective: Conjugate Azido-PEG11-amine to an NHS-ester fluorophore (e.g., Cy5-NHS, AF647-NHS). Mechanism: Nucleophilic attack of the linker's primary amine on the NHS ester carbonyl, releasing N-hydroxysuccinimide.[2]

Materials
  • Linker: Azido-PEG11-amine (MW ~570.7 Da).[3][4][5][6]

  • Fluorophore: NHS-ester functionalized dye (1 mg aliquots recommended).

  • Solvent: Anhydrous DMSO or DMF (stored over molecular sieves).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Purification: HPLC (C18 column) or Desalting Column (for hydrophilic dyes).

Protocol Steps
  • Stock Preparation:

    • Dissolve 1 mg of NHS-Fluorophore in 50 µL anhydrous DMSO.

    • Dissolve Azido-PEG11-amine in anhydrous DMSO to a concentration of 100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the NHS-Fluorophore solution with a 1.5-fold molar excess of Azido-PEG11-amine.

    • Why 1.5x excess? To drive the reaction to completion and ensure all expensive fluorophore is consumed. The excess hydrophilic linker is easier to remove than unreacted hydrophobic dye.

    • Add DIPEA to a final concentration of 1% (v/v) to ensure the amine is deprotonated (reactive state).

  • Incubation:

    • Incubate at Room Temperature (RT) for 2–4 hours in the dark.

    • Note: Do not use water or aqueous buffers in this step; water causes hydrolysis of the NHS ester (competing reaction).

  • Quenching (Optional but Recommended):

    • Add 10 µL of 1M Tris-HCl (pH 8.0). Incubate for 15 minutes.

    • Mechanism: Tris contains a primary amine that reacts with any residual NHS ester, preventing non-specific labeling later.

  • Purification:

    • Method: Semi-preparative RP-HPLC (Gradient: 5% to 95% Acetonitrile in Water + 0.1% TFA).

    • Collection: Collect the peak corresponding to [Fluorophore-MW + 570 Da - NHS-Leaving-Group].

    • Lyophilization: Freeze-dry the purified probe. It is now stable at -20°C for months.

Phase 2: Peptide Labeling via Copper-Free Click (SPAAC)[1]

Objective: Conjugate the Fluorescent-PEG-Azide probe to a peptide containing a strained alkyne (DBCO or BCN). Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][7][8] The ring strain of the DBCO drives the reaction with the azide without toxic copper catalysts.[1]

Materials
  • Probe: Purified Fluorescent-PEG-Azide (from Phase 1).

  • Peptide: DBCO-functionalized peptide (N-terminal or Lysine side-chain).

  • Buffer: PBS (pH 7.4) or HEPES.

  • Co-solvent: DMSO (if peptide solubility is low).

Protocol Steps
  • Stoichiometry Calculation:

    • Determine the limiting reagent. Usually, the Peptide is the most valuable component.

    • Use 1.2 to 1.5 equivalents of the Fluorescent-PEG-Azide probe relative to the peptide.

  • Reaction Mix:

    • Dissolve the peptide in PBS (pH 7.4). If the peptide is hydrophobic, add DMSO (up to 20% v/v).

    • Add the Fluorescent-PEG-Azide probe.

    • Concentration: Aim for a final peptide concentration of >100 µM. Higher concentrations increase reaction kinetics.

  • Incubation:

    • Incubate at RT for 4 hours or Overnight at 4°C.

    • Advantage:[1][7][8][9][10] SPAAC is bio-orthogonal.[7] No side reactions will occur with amines, hydroxyls, or thiols on the peptide.

  • Validation & Purification:

    • Analyze via LC-MS.[11]

    • Expected Mass: Mass(Peptide) + Mass(Probe). No loss of atoms occurs in cycloaddition.

    • Remove excess probe using a size-exclusion spin column (e.g., 2K MWCO) or RP-HPLC.

Comparative Analysis: Click Chemistry Methods

When choosing between SPAAC (Copper-free) and CuAAC (Copper-catalyzed) for this linker, consider the following:

FeatureSPAAC (Recommended)CuAAC (Traditional)
Reagents Azide + DBCO/BCNAzide + Terminal Alkyne + Cu(I)
Kinetics Fast (

)
Very Fast (with ligand assistance)
Biocompatibility High (Non-toxic)Low (Copper generates ROS, damages peptides)
Linker Size Bulky (DBCO ring remains)Compact (Triazole only)
Suitability Live cells, sensitive peptidesSolid-phase synthesis, robust peptides

Table 1: Selection guide for click chemistry methodology.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield in Phase 1 (NHS Coupling):

    • Cause: Hydrolysis of the NHS ester due to wet solvent.

    • Fix: Use strictly anhydrous DMSO/DMF. Verify DIPEA quality (old amines can oxidize).

    • Check: Run LC-MS.[11] If you see [Fluorophore-COOH] mass, hydrolysis occurred.

  • Precipitation during Phase 2:

    • Cause: The peptide-fluorophore conjugate is too hydrophobic.

    • Fix: This is exactly why PEG11 is used. If precipitation still occurs, increase DMSO content to 30% during reaction, or switch to a longer PEG linker (e.g., PEG23).

  • Incomplete Click Reaction:

    • Cause: Steric hindrance or low concentration.

    • Fix: Increase incubation time to 24h. Ensure DBCO is not degraded (DBCO can oxidize; keep stored at -20°C under argon).

Analytical Checkpoint (Graphviz)

QC Start Reaction Complete LCMS LC-MS Analysis Start->LCMS Decision Target Mass Observed? LCMS->Decision Success Purify & Lyophilize Decision->Success Yes Fail_Hydrolysis Mass = Dye-COOH (NHS Hydrolysis) Decision->Fail_Hydrolysis No (-NHS) Fail_Unreacted Mass = Dye-NHS (Inactive Amine) Decision->Fail_Unreacted No (No Change)

Figure 2: Quality Control Decision Tree for Phase 1 Synthesis.

References

  • BroadPharm. Azido-PEG11-amine Product Specifications and Properties. Retrieved from

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry (NHS Ester Protocols). Retrieved from

  • Vector Laboratories. Copper-Free Click Chemistry (SPAAC) Technical Guide. Retrieved from

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. (General reference for SPAAC mechanism).
  • Creative Biolabs. PEG Linkers in Peptide Synthesis. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Azido-PEG11-Amine Conjugation &amp; Purification

This guide is structured as a dynamic Technical Support Center designed for researchers working with Azido-PEG11-amine (a discrete, heterobifunctional crosslinker). It prioritizes field-proven troubleshooting over generi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center designed for researchers working with Azido-PEG11-amine (a discrete, heterobifunctional crosslinker). It prioritizes field-proven troubleshooting over generic textbook definitions.

Senior Application Scientist Desk Topic: Purification & Characterization of Azido-PEG11-modified Proteins Status: Active Support

Introduction: The "Discrete" Challenge

Azido-PEG11-amine (


) is a powerful tool for installing "click" chemistry handles onto proteins. Unlike polydisperse PEG (20 kDa+), this is a discrete PEG . It provides a precise spacer (~40 Å) without the massive hydrodynamic shielding of large polymers.

The Core Problem: Because PEG11 is small, it does not significantly alter the protein's size for easy separation by Size Exclusion Chromatography (SEC). However, it does alter surface charge and hydration, creating a purification "blind spot" where traditional methods often fail.

Troubleshooting Guides (Q&A Format)

Module A: Removing Unreacted Linker

User Question: "I have conjugated Azido-PEG11-amine to my antibody using EDC chemistry. How do I remove the excess free linker? SEC doesn't seem to work well."

Scientist Response: You are facing a resolution limit . While the linker is small (570 Da) compared to an antibody (150 kDa), the "tailing" of the protein peak in SEC can obscure the linker if you are using a low-resolution column.

The Causality: Azido-PEG11-amine is amphiphilic. The azide group is hydrophobic, while the PEG backbone is hydrophilic. This can cause the free linker to interact weakly with the protein or the resin, eluting later than expected or "smearing."

Protocol: The "Trap & Elute" Desalting Method Do not rely on standard dialysis (slow, equilibrium-limited). Use G-25 or G-50 Desalting Columns with a specific buffer strategy.

  • Stationary Phase: Sephadex G-25 or equivalent (exclusion limit ~5 kDa).

  • Mobile Phase: PBS + 150 mM NaCl .

    • Why Salt? The salt disrupts weak electrostatic interactions between the amine of the unreacted linker and the protein surface.

  • Flow Rate: Keep it slow (e.g., 1 mL/min for a HiTrap 5mL). High flow rates increase band broadening, merging the protein and linker peaks.

Data Summary: Linker Removal Efficiency

MethodClearance EfficiencyProtein RecoveryRisk Factor
Dialysis (10k MWCO) Moderate (80-90%)HighSlow; Linker re-equilibration.
Spin Desalting (G-25) Good (90-95%)HighDilution; Incomplete removal if overloaded.
TFF (Diafiltration) Excellent (>99%) HighRequires larger volumes; Membrane fouling.

Pro Tip: If you used EDC/NHS chemistry, the unreacted amine linker is positively charged. A Cation Exchange (CEX) guard column can "trap" the free linker while the protein (if acidic/neutral) flows through or elutes earlier.

Module B: Resolving Charge Variants (The "Smear" Issue)

User Question: "My Ion Exchange (IEX) chromatogram shows a broad smear instead of distinct peaks for the mono-, di-, and tri-conjugated species. Why?"

Scientist Response: This is the "PEG Shielding" Effect . Even a small PEG11 chain creates a hydration shell.

  • Surface Masking: The PEG chain physically blocks the protein's charged residues from interacting with the IEX ligand.

  • Charge Alteration:

    • If you coupled the Amine of the linker to a Carboxyl (Asp/Glu) on the protein (EDC method): You neutralized a negative charge. The pI shifts up (more basic).

    • If you coupled to an Aldehyde (Reductive Amination): Charge remains relatively similar.

The Fix: High-Resolution Cation Exchange (CIEX) Shift from a "bind-and-elute" step gradient to a shallow linear gradient .

  • Column: Strong Cation Exchanger (Sulfopropyl - SP).

  • Buffer A: 20 mM Sodium Acetate, pH 5.0 (Ensure pH < pI of protein).

  • Buffer B: Buffer A + 1.0 M NaCl.

  • Gradient: 0% to 30% B over 40 column volumes (CV) .

    • Why: The shallow gradient allows the subtle charge differences (loss of 1, 2, or 3 carboxyls) to resolve.

Module C: Analytical Verification (The "Invisible" Azide)

User Question: "I can't see the azide group on UV 280. How do I know the conjugation worked before I proceed to the click reaction?"

Scientist Response: Azides are spectroscopically silent at 280 nm. You need a Bio-Orthogonal Quantitation Assay . Do not rely on MALDI-TOF alone, as the ionization efficiency of PEGylated proteins drops.

Protocol: DBCO-Fluorophore Shift Assay This protocol uses Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to label the azide with a fluorophore for quantification.

  • Reagent: DBCO-Cy5 (or DBCO-PEG4-Flag if using Western Blot).

  • Reaction: Mix 10 µg of Azido-Protein with 5x molar excess of DBCO-Cy5.

  • Incubation: 30 mins at RT (Copper-free).

  • Analysis: Run on SDS-PAGE.

    • Result: You will see a fluorescent band before staining with Coomassie.

    • Quantification: Measure Fluorescence Intensity (FL) relative to a DBCO-Cy5 standard curve.

Equation for Degree of Labeling (DOL):



Visualizing the Workflow

The following diagram illustrates the critical decision pathways for purifying Azido-PEG11-amine modified proteins.

PurificationWorkflow Start Crude Reaction Mix (Protein + Free Linker + Aggregates) Decision1 Is Protein > 30kDa? Start->Decision1 TFF TFF / Diafiltration (Best for Scale) Decision1->TFF Yes Desalt G-25 Desalting (Best for Small Scale) Decision1->Desalt No (Peptides) CleanSample Linker-Free Sample TFF->CleanSample Desalt->CleanSample Decision2 Need Isoform Separation? CleanSample->Decision2 IEX High-Res Cation Exchange (Shallow Gradient) Decision2->IEX Yes QC QC: DBCO-Shift Assay Decision2->QC No (Pool) HIC HIC (Butyl/Phenyl) (If IEX fails due to shielding) IEX->HIC Poor Resolution IEX->QC Good Resolution HIC->QC

Figure 1: Purification Decision Tree. Note the pivot to HIC if IEX fails due to PEG shielding.

Advanced Troubleshooting: Hydrophobicity & Aggregation

Issue: The protein precipitates after conjugation. Mechanism: The Azide group (-N3) is relatively hydrophobic. If you attach multiple Azido-PEG11 linkers to a hydrophobic patch on the protein, you may trigger aggregation.

The "Solvent Cushion" Solution:

  • Cosolvent: Ensure the reaction buffer contains 5-10% Glycerol or Propylene Glycol. This stabilizes the hydrophobic azide moieties during conjugation.

  • Linker Dissolution: Dissolve the Azido-PEG11-amine in DMSO before adding it to the aqueous protein solution. Do not exceed 5% final DMSO concentration.

References & Authority

  • Fee, C. J., & Van Alstine, J. M. (2006).[1] PEG-proteins: Reaction engineering and separation issues.[1] Chemical Engineering Science.[1] (Foundational text on PEG hydrodynamic shielding).

  • Cytiva (formerly GE Healthcare). Ion Exchange Chromatography: Principles and Methods. (Standard protocol for resolving charge variants).

  • BroadPharm. DBCO-Azide Ligation Protocol.[2] (Specifics on Copper-free click chemistry quantification).

  • Thermo Fisher Scientific. Crosslinking Technical Handbook. (Chemistry of Amine-Carboxyl conjugation).

Sources

Optimization

Storage and handling recommendations for Azido-PEG11-amine to maintain reactivity

Welcome to the technical support center for Azido-PEG11-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage, handling, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Azido-PEG11-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage, handling, and utilization of this versatile bifunctional linker. By understanding the chemical principles governing its reactivity and stability, you can ensure the success and reproducibility of your conjugation experiments.

Introduction to Azido-PEG11-amine

Azido-PEG11-amine is a heterobifunctional linker featuring a terminal azide group and a primary amine, connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for a two-step, orthogonal conjugation strategy. The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[3] The primary amine can be conjugated to various functional groups, including carboxylic acids and their activated esters (e.g., NHS esters), through amidation.[1] The PEG spacer enhances the water solubility and can reduce the immunogenicity of the resulting conjugate.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Azido-PEG11-amine?

A1: To maintain its reactivity, Azido-PEG11-amine should be stored under controlled conditions. The general recommendations from various suppliers are summarized in the table below.[5][6]

ParameterRecommendationRationale
Temperature -20°C or belowMinimizes potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation of the PEG backbone and the amine terminus.[6]
Light Protected from light (amber vial)Prevents light-induced degradation.[5][6]
Moisture Desiccated/Dry environmentPrevents hydrolysis and maintains the integrity of the compound.

Q2: How should I handle Azido-PEG11-amine upon receiving it?

A2: Proper handling is crucial to prevent contamination and degradation. Always allow the vial to warm to room temperature before opening to avoid condensation of atmospheric moisture, which can compromise the reagent's stability.[6] It is advisable to work in a controlled environment, such as a glove box with an inert atmosphere, especially when weighing and preparing stock solutions.

Q3: What solvents are compatible with Azido-PEG11-amine?

A3: Azido-PEG11-amine is generally soluble in a variety of common laboratory solvents. For bioconjugation, it is typically dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a concentrated stock solution before being added to the aqueous reaction buffer.

Q4: Can I prepare a stock solution of Azido-PEG11-amine and store it for later use?

A4: While it is best to prepare solutions fresh for each experiment, stock solutions in anhydrous DMSO or DMF can be stored for a short period. If you must store a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C or below under an inert atmosphere. Long-term storage of solutions is not recommended due to the potential for solvent-mediated degradation.

Q5: What are the key reaction partners for the azide and amine functional groups?

A5: The dual functionality of Azido-PEG11-amine allows for a range of conjugation strategies.

  • Azide group: Primarily reacts with terminal alkynes via CuAAC or with strained cyclooctynes (e.g., DBCO, BCN) via SPAAC.[3]

  • Amine group: Reacts with carboxylic acids (often activated with EDC/NHS), N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other amine-reactive electrophiles.[1]

Below is a diagram illustrating the orthogonal reactivity of Azido-PEG11-amine.

G cluster_0 Azido-PEG11-amine cluster_1 Reaction Partners cluster_2 Conjugation Products Azido_PEG11_amine N₃-(CH₂CH₂O)₁₁-CH₂CH₂-NH₂ Alkyne Alkyne-containing Molecule (e.g., Protein, Drug) Azido_PEG11_amine->Alkyne  Click Chemistry  (CuAAC or SPAAC) Carboxylic_Acid Carboxylic Acid-containing Molecule (e.g., NHS Ester, Surface) Azido_PEG11_amine->Carboxylic_Acid  Amine Acylation Triazole_Product Stable Triazole Linkage Alkyne->Triazole_Product Amide_Product Stable Amide Bond Carboxylic_Acid->Amide_Product G cluster_0 PEG Chain Degradation Intact_PEG Intact Azido-PEG11-amine Oxidizing_Agent Oxidizing Agent (e.g., O₂, light) Intact_PEG->Oxidizing_Agent  Oxidation Degraded_PEG Degraded PEG Fragments (Heterogeneous Mixture) Oxidizing_Agent->Degraded_PEG

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Azido-PEG11-amine

For researchers and professionals in the dynamic fields of biotechnology and drug development, bifunctional linkers like Azido-PEG11-amine are indispensable tools. This molecule, with its terminal azide for "click" chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of biotechnology and drug development, bifunctional linkers like Azido-PEG11-amine are indispensable tools. This molecule, with its terminal azide for "click" chemistry and an amine group for conjugation, offers significant versatility.[1][2] However, this utility is paired with a critical responsibility: ensuring its safe and compliant disposal. The presence of the azide functional group necessitates stringent handling protocols due to its potential reactivity and toxicity.[3][4]

This guide provides a comprehensive, step-by-step framework for the proper disposal of Azido-PEG11-amine, moving beyond mere instruction to explain the chemical principles that underpin these essential safety measures. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification: Understanding the Dual-Risk Profile

The primary hazards associated with Azido-PEG11-amine stem from its azide component. Organic azides can be energetic compounds, sensitive to heat, shock, and friction.[3] The polyethylene glycol (PEG) chain, while generally of low toxicity, must also be disposed of in an environmentally responsible manner.[5][6]

A critical aspect of azide safety is the absolute avoidance of conditions that can lead to the formation of highly explosive heavy metal azides or the dangerously toxic and explosive hydrazoic acid (HN₃).[3][4][7]

Hazard ComponentRiskCausality and Prevention
Azide Group (-N₃) Explosion Hazard Reacts with heavy metals (e.g., lead, copper, brass, silver, mercury) to form highly shock-sensitive and explosive metal azide salts.[4] Prevention: NEVER allow contact with metal spatulas, metal pipes (no drain disposal), or glassware with ground glass joints that could have metal contaminants.[3][8] Use plastic or glass utensils only.[3]
Toxic Gas Formation Contact with strong acids results in the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[4][7] Prevention: Segregate all azide-containing waste from acidic waste streams.[3]
Reactivity Reacts violently with halogenated solvents (e.g., dichloromethane, chloroform), bromine, and dimethyl sulfate.[3][4] Prevention: Do not mix azide waste with these chemicals.
Amine Group (-NH₂) Corrosivity As an amine, the compound can be corrosive, causing skin burns and eye damage.[9]
PEG Chain Environmental While PEGs are generally considered low-toxicity, they should not be discharged into sewer systems as they can impact wastewater treatment processes.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Azido-PEG11-amine or its waste, the following PPE is mandatory to prevent dermal contact, inhalation, and eye exposure.[10]

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[11]

  • Hand Protection: Wear nitrile gloves (minimum 0.11mm thickness).[10] For handling concentrated solutions or larger quantities, consider double-gloving. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required.[11]

  • Ventilation: All handling and preparation of waste should be conducted inside a certified chemical fume hood to minimize inhalation risk.[4][10]

On-Site Waste Management: Segregation and Containment

Proper segregation is the most critical step in preventing hazardous reactions. All azide-containing waste must be collected separately.[3][8]

Step-by-Step Waste Collection Protocol
  • Select a Waste Container:

    • Choose a clearly labeled, leak-proof container made of compatible plastic (e.g., High-Density Polyethylene, HDPE).

    • Crucially, never use a metal container. [3]

    • The container must have a secure, tight-fitting lid.

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label.

    • Clearly write "Hazardous Waste - Azido-PEG11-amine" and list all constituents (including solvents).

    • Indicate the hazards: "Toxic," "Reactive."

  • Collect Waste:

    • Liquid Waste: Carefully pour unwanted Azido-PEG11-amine solutions into the designated waste container inside a chemical fume hood.

    • Solid Waste: Collect all contaminated materials, such as pipette tips, gloves, and absorbent paper, in the same dedicated container. Do not dispose of these items in the regular trash.[11]

  • Storage:

    • Keep the waste container securely closed when not in use.[10]

    • Store the container in a designated satellite accumulation area that is cool, dark, and away from incompatible materials, especially acids and metals.[3][12]

Disposal Workflow: A Decision-Making Diagram

The following diagram outlines the logical flow for the safe management and disposal of Azido-PEG11-amine waste.

G cluster_0 Start: Waste Generation cluster_1 Step 1: PPE & Location cluster_2 Step 2: Waste Collection cluster_3 Step 3: Storage & Disposal cluster_4 Emergency Procedure start Azido-PEG11-amine waste generated (liquid or contaminated solid) ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe hood Work inside a certified chemical fume hood ppe->hood container Select a dedicated, non-metal, properly labeled waste container hood->container segregate Transfer waste into container. Ensure strict segregation from acids and incompatible materials. container->segregate storage Store sealed container in a cool, dark, designated satellite accumulation area segregate->storage ehs_contact Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup storage->ehs_contact spill Spill Occurs absorb Absorb with inert material (e.g., vermiculite) spill->absorb spill_collect Place absorbed material into a sealed, labeled container for hazardous waste disposal absorb->spill_collect spill_collect->ehs_contact

Sources

Handling

A Senior Application Scientist's Guide to Handling Azido-PEG11-amine: From Benchtop to Disposal

For the modern researcher in drug development and biotechnology, bifunctional linkers like Azido-PEG11-amine are indispensable tools. This molecule elegantly bridges the worlds of biological molecules and synthetic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and biotechnology, bifunctional linkers like Azido-PEG11-amine are indispensable tools. This molecule elegantly bridges the worlds of biological molecules and synthetic chemistry through its terminal amine and azide groups, facilitated by a hydrophilic polyethylene glycol (PEG) spacer. The amine group readily reacts with activated esters or carboxylic acids, while the azide group is a key player in the highly efficient and specific "Click Chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition, or CuAAC).[1][2][3] This dual functionality makes it a powerhouse for creating antibody-drug conjugates, functionalizing surfaces, and developing targeted drug delivery systems.

However, the very reactivity that makes this compound so valuable necessitates a deep understanding of its handling requirements. The presence of an azide functional group, while integral to its utility, calls for a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing the causal logic behind each procedural step to ensure that your work is not only scientifically sound but also fundamentally safe.

Hazard Identification: Understanding the Energetic Nature of the Azide Group

The safety profile of Azido-PEG11-amine is a tale of two parts: the benign, biocompatible PEG backbone and the energetic azide moiety.[4] While the long PEG chain (11 ethylene glycol units) confers excellent water solubility and low toxicity, the azide group (-N3) belongs to a class of compounds known for being potentially hazardous.[4][5]

Organic azides can be sensitive to heat, light, friction, and shock, which can lead to rapid decomposition and the release of nitrogen gas.[6][7][8] The stability of an organic azide is often evaluated by its carbon-to-nitrogen ratio. A common guideline, the "Rule of Six," suggests that having at least six carbon atoms for every energetic group (like an azide) provides sufficient dilution to render the compound relatively safe.[6] Azido-PEG11-amine (C₂₄H₅₀N₄O₁₁) has a high carbon-to-nitrogen ratio (24 carbons to 4 nitrogens), placing it in a category of greater stability compared to smaller, nitrogen-rich azides.

Despite this relative stability and a Safety Data Sheet (SDS) that may not classify it as a hazardous substance, the inherent properties of the azide functional group demand respect and adherence to stringent safety protocols.[9] It is the potential for hazard that must dictate our handling procedures.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. It is not merely a uniform but a carefully selected set of barriers between you and the chemical. All operations involving Azido-PEG11-amine, from weighing the solid to running a reaction, must be conducted within a certified chemical fume hood.

Task Hand Protection Eye/Face Protection Body Protection
Weighing Solid Double nitrile glovesSafety glasses with side shieldsFully buttoned lab coat
Preparing Solutions Double nitrile gloves[10][11]Chemical splash gogglesFully buttoned lab coat
Running Reactions/Transfers Double nitrile glovesChemical splash goggles and face shield[10][11]Fully buttoned lab coat. Consider a chemical-resistant apron.[12]
Handling Waste Double nitrile glovesChemical splash gogglesFully buttoned lab coat

Causality Behind PPE Choices:

  • Double Gloving: The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier, protecting your skin during the doffing process. This is crucial as some organic compounds can permeate single layers of nitrile over time.

  • Goggles over Glasses: Chemical splash goggles provide a complete seal around the eyes, offering superior protection from splashes and aerosols compared to safety glasses, which can leave gaps.[11][13] A face shield is added during larger volume transfers to protect the entire face from unexpected splashes.[10]

  • Lab Coat Discipline: A lab coat, fully buttoned, protects your skin and personal clothing from minor spills and contamination.[11]

Operational Plan: Safe Handling and Storage Protocols

Meticulous technique is essential for safety and experimental reproducibility.

Engineering Controls

Your primary engineering control is a certified chemical fume hood .[13] This protects you from inhaling any fine powders or aerosols. Ensure that a safety shower and eyewash station are unobstructed and readily accessible before you begin work.[9]

Protocol: Weighing and Preparing a Solution of Azido-PEG11-amine
  • Acclimatization: Before opening, allow the manufacturer's vial of Azido-PEG11-amine to warm to room temperature on the benchtop. This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic solid, which could compromise its integrity.[14]

  • Work Area Setup: Conduct all manipulations inside a chemical fume hood. Lay down a disposable absorbent bench liner to contain any potential spills.

  • Handling the Solid: Use only plastic or ceramic spatulas for transferring the solid.[7][13] Metal spatulas can create friction or react with azides to form dangerously sensitive and explosive heavy metal azides (e.g., copper azide, lead azide).[11]

  • Weighing: Tare a suitable vial on a balance inside the hood. Carefully transfer the desired amount of the solid into the vial and securely cap it.

  • Dissolution: Add the desired solvent (e.g., DMSO, DMF, or an amine-free buffer like PBS) to the vial containing the Azido-PEG11-amine.[14] Mix gently by vortexing or inversion until fully dissolved. Avoid using sonication, which introduces unnecessary energy into the system.

  • Immediate Use: The NHS-ester moiety, if present in a related linker, is highly susceptible to hydrolysis. Therefore, it is best practice to dissolve the reagent immediately before use and avoid preparing stock solutions for long-term storage.[14]

Storage Requirements

Proper storage is critical to maintaining the chemical's stability and efficacy.

  • Temperature: Store Azido-PEG11-amine in a freezer at -20°C .[1][3][4]

  • Atmosphere: Keep the container tightly sealed to protect it from moisture.[9] Storing under an inert gas like argon or nitrogen can further prevent degradation.[9]

  • Light: Protect the compound from light by storing it in an amber vial or inside a secondary opaque container.[9]

  • Incompatibilities: Store away from acids, strong oxidizing agents, and metals.[10][15]

Emergency and Disposal Plan

Spill Response Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow should be adopted.

Spill_Response_Workflow Start Spill Occurs Alert Alert others in the lab. Notify supervisor. Start->Alert Assess Assess the spill size. Is it a minor spill? Alert->Assess Evacuate Major Spill: Evacuate the area. Call Emergency Services. Assess->Evacuate No PPE Minor Spill: Don appropriate PPE: - Double gloves - Goggles & Face Shield - Lab Coat Assess->PPE Yes Contain Contain the spill with absorbent pads or sand. PPE->Contain Clean Gently collect absorbent material. Use non-sparking tools. Contain->Clean Decontaminate Wipe the area with a suitable solvent, followed by soap & water. Clean->Decontaminate Package Place all contaminated materials in a labeled hazardous waste bag. Decontaminate->Package End Dispose of waste via EH&S. Document the incident. Package->End

Caption: Workflow for responding to a chemical spill of Azido-PEG11-amine.

Waste Disposal: A Critical Safety Mandate

Under no circumstances should any solution containing azides be poured down the drain. [13] This is the single most important aspect of disposal. Azide ions can react with lead and copper plumbing to form highly shock-sensitive and explosive heavy metal azides over time, creating a severe and hidden danger for maintenance personnel.[13]

Correct Disposal Procedure:

  • Segregate Waste: Collect all materials contaminated with Azido-PEG11-amine—including unused solutions, contaminated gloves, paper towels, and plasticware—into a dedicated hazardous waste container.

  • Label Clearly: The container must be made of compatible material (e.g., HDPE), be securely sealed, and clearly labeled as "Hazardous Waste: Contains Organic Azides."

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.

By adhering to these detailed protocols, you can confidently and safely harness the power of Azido-PEG11-amine, advancing your research while upholding the highest standards of laboratory safety.

References

  • Sodium Azide SOP - Duke Safety . Duke University. [Link]

  • Safe Handling of Azides - University of Pittsburgh . (2013). University of Pittsburgh Environmental Health and Safety. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry . (2021). University of New Mexico. [Link]

  • Information on Azide Compounds - Stanford Environmental Health & Safety . Stanford University. [Link]

  • Azide Compounds - Environmental Health and Safety, University of Nevada, Reno . University of Nevada, Reno. [Link]

  • Standard Operating Procedure: Sodium azide . Purdue University. [Link]

  • Personal Protective Equipment Selection Guide . (2015). University of California, Berkeley. [Link]

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